molecular formula C16H14ClN3O2 B2979307 1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea CAS No. 899947-08-1

1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea

Cat. No. B2979307
CAS RN: 899947-08-1
M. Wt: 315.76
InChI Key: YADGBAWRZSJQNJ-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea, also known as SU6668, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It was first discovered by Sugen Inc. in the late 1990s and has since been the subject of numerous scientific studies.

Scientific Research Applications

Corrosion Inhibition

One study focused on the corrosion inhibition properties of related organic compounds in acid solutions. The research found that these compounds exhibited significant efficiency in preventing corrosion of mild steel in hydrochloric acid solutions. This implies potential applications of similar compounds, including 1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea, in protecting metals against corrosion in industrial settings (Bahrami & Hosseini, 2012).

Nonlinear Optical Properties

Another research avenue explored the nonlinear optical (NLO) properties of bis-chalcone derivatives, showing enhanced second harmonic generation (SHG) efficiency. These findings suggest that compounds with similar structures could be utilized in the development of materials for optical applications, such as in the fabrication of photonic devices and lasers (Shettigar et al., 2006).

Cancer Research

In cancer research, certain urea derivatives have been identified as potent and selective inhibitors of Chk1 kinase. These compounds demonstrated significant potential in enhancing the efficacy of cancer treatments by potentiating the effects of chemotherapeutic agents in cell models. This highlights the therapeutic potential of urea derivatives, including 1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea, in developing new cancer therapies (Wang et al., 2005).

Antitumor Activities and Docking Study

A specific study synthesized and analyzed the structure of a similar compound, focusing on its antitumor activities and interactions with CDK4 protein. The compound showed promising antitumor activity in MTT assays, suggesting potential applications in cancer treatment through targeted molecular interactions (Hu et al., 2018).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-22-15-7-6-10(17)8-13(15)19-16(21)20-14-9-18-12-5-3-2-4-11(12)14/h2-9,18H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YADGBAWRZSJQNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-2-methoxyphenyl)-3-(1H-indol-3-yl)urea

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